molecular formula C19H24N2 B8387732 3-Aminomethyl-1-diphenylmethylpiperidine

3-Aminomethyl-1-diphenylmethylpiperidine

Cat. No.: B8387732
M. Wt: 280.4 g/mol
InChI Key: URMWVDCSVRFEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminomethyl-1-diphenylmethylpiperidine is a piperidine derivative characterized by an aminomethyl group at the 3-position and a diphenylmethyl substituent at the 1-position of the piperidine ring. Piperidine derivatives are widely studied in pharmaceutical and agrochemical research due to their versatility as building blocks for drug candidates, catalysts, or intermediates in organic synthesis. The diphenylmethyl group in this compound likely enhances lipophilicity and steric bulk compared to simpler alkyl substituents, which may influence binding affinity in receptor-targeted applications .

Properties

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

(1-benzhydrylpiperidin-3-yl)methanamine

InChI

InChI=1S/C19H24N2/c20-14-16-8-7-13-21(15-16)19(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12,16,19H,7-8,13-15,20H2

InChI Key

URMWVDCSVRFEMA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares 3-Aminomethyl-1-diphenylmethylpiperidine with similar compounds based on substituent positions, molecular weight, and key properties inferred from analogs:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight Physical State Key Properties (Inferred)
This compound Not Available 3-aminomethyl, 1-diphenylmethyl C₁₉H₂₄N₂ 280.41 Likely liquid High lipophilicity, steric hindrance
3-(Aminomethyl)-1-methylpiperidine 14613-37-7 3-aminomethyl, 1-methyl C₇H₁₆N₂ 128.22 Liquid Purity ≥95%, stored at 0–8°C
2-(Aminomethyl)piperidine 22990-77-8 2-aminomethyl C₆H₁₄N₂ 114.19 Not specified Used in laboratory chemicals
3-Aminopiperidine dihydrochloride Not Provided 3-amino C₅H₁₃Cl₂N₂ 195.08 Solid Pharmaceutical intermediate

Key Observations :

  • Steric Effects: The bulky diphenylmethyl group may reduce binding efficiency in enzyme-active sites compared to smaller substituents, as seen in 3-(aminomethyl)-1-methylpiperidine .
  • Stability: Analogs like 3-(aminomethyl)-1-methylpiperidine require refrigeration (0–8°C) for storage, suggesting similar temperature sensitivity for the diphenylmethyl variant .
This compound
  • A chiral intermediate in asymmetric synthesis.
  • A ligand for metal-catalyzed reactions due to the amine functionality.
  • A precursor for bioactive molecules targeting central nervous system receptors.
Analog Compounds
  • 3-(Aminomethyl)-1-methylpiperidine: Used in pharmaceuticals and agrochemicals; market trends highlight demand in North America and Asia .
  • 3-Aminopiperidine derivatives: Key intermediates in synthesizing kinase inhibitors and antipsychotics .

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